

Technical Guide: 2,3,5-Trimethacarb-d3 in Analytical and Toxicological Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

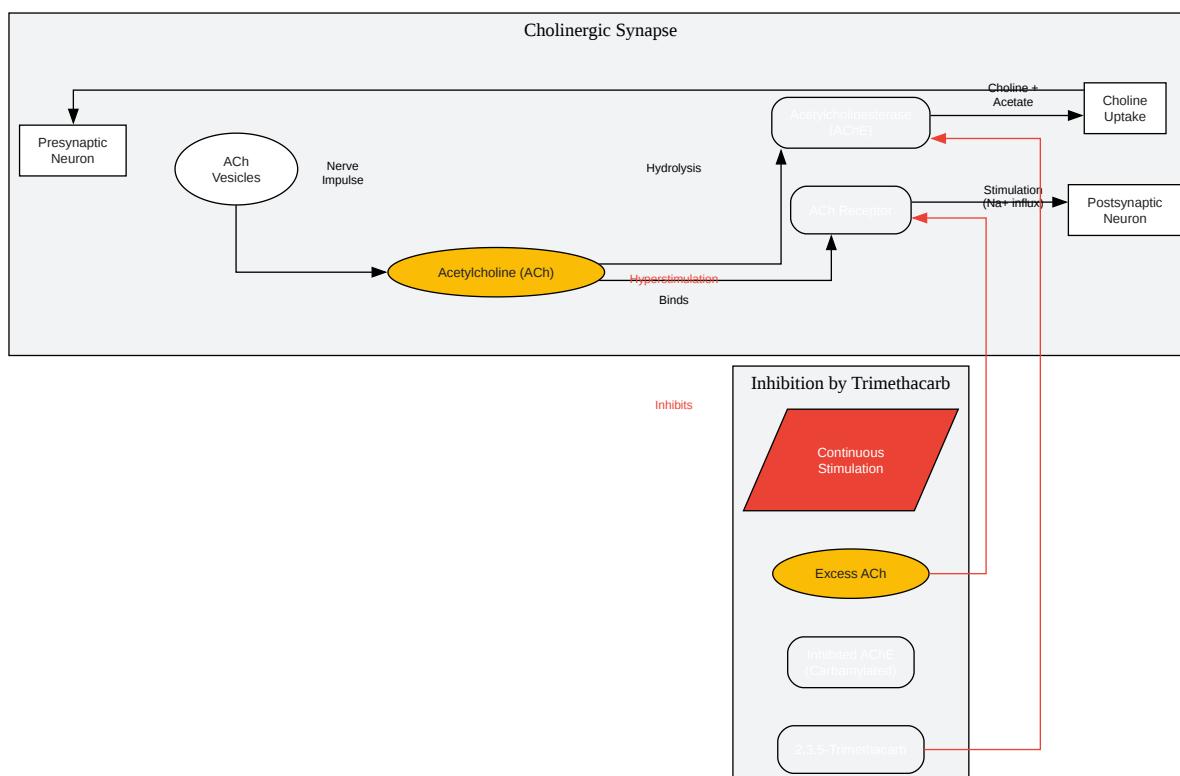
Compound Name: **2,3,5-T trimethacarb-d3**

Cat. No.: **B1682547**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2,3,5-T trimethacarb-d3**, a deuterated isotopologue of the carbamate insecticide 2,3,5-T trimethacarb. This document details its chemical properties, its critical role as an internal standard in analytical methodologies, and the toxicological pathway of its non-labeled analogue.


Core Compound Data

2,3,5-T trimethacarb-d3 is primarily utilized in analytical chemistry to improve the accuracy and precision of quantitative methods for detecting 2,3,5-T trimethacarb in various matrices. The deuterium labeling provides a distinct mass-to-charge ratio for mass spectrometry, allowing it to be differentiated from the native compound while exhibiting nearly identical chemical and physical behavior during sample preparation and analysis.

Property	Value	Source(s)
CAS Number	12407-86-2	[1]
Unlabeled CAS Number	2655-15-4	[2]
Molecular Weight	196.26 g/mol	[3]
Molecular Formula	<chem>C11H12D3NO2</chem>	

Toxicological Profile of 2,3,5-Trimethacarb: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for carbamate insecticides like 2,3,5-Trimethacarb is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of postsynaptic receptors and leading to neurotoxicity.

[Click to download full resolution via product page](#)

Mechanism of Acetylcholinesterase Inhibition by 2,3,5-Trimethacarb.

Experimental Protocols: Quantitative Analysis using 2,3,5-Trimethacarb-d3

The following section outlines a comprehensive protocol for the quantitative analysis of 2,3,5-Trimethacarb in soil samples using **2,3,5-Trimethacarb-d3** as an internal standard. This method is based on the principles of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Reagents and Materials

- Solvents: Acetonitrile (ACN), Water (LC-MS grade), Methanol (MeOH), Acetic Acid.
- Salts: Anhydrous Magnesium Sulfate ($MgSO_4$), Sodium Chloride (NaCl), Sodium Acetate (CH_3COONa).
- Standards: 2,3,5-Trimethacarb analytical standard, **2,3,5-Trimethacarb-d3** internal standard solution (e.g., 100 μ g/mL in methanol).
- Equipment: Homogenizer, centrifuge, vortex mixer, analytical balance, LC-MS/MS system.

Standard Preparation

- Stock Solutions: Prepare a 1 mg/mL stock solution of 2,3,5-Trimethacarb in methanol.
- Working Standard Solutions: Serially dilute the stock solution with acetonitrile to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).
- Internal Standard Spiking Solution: Prepare a working solution of **2,3,5-Trimethacarb-d3** in acetonitrile (e.g., 1 μ g/mL).

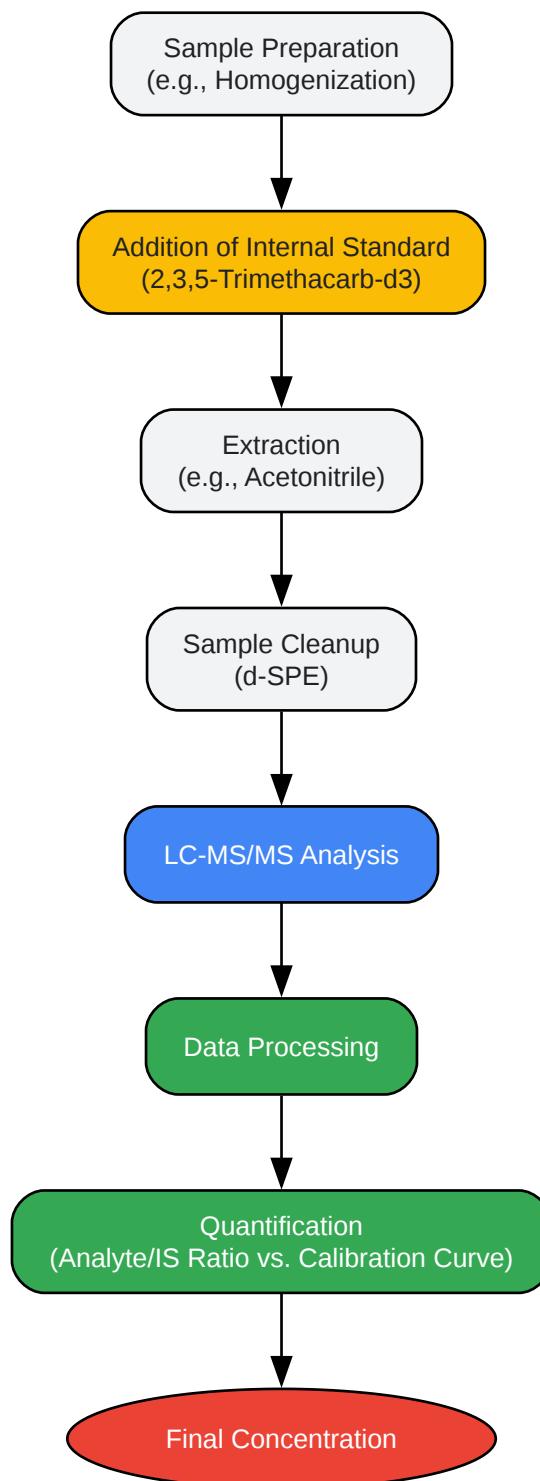
Sample Preparation (QuEChERS Method)

- Homogenization: Homogenize a representative soil sample.
- Extraction:
 - Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

- Add 10 mL of water and shake for 5 minutes.
- Fortify the sample by adding a known amount of the internal standard working solution (e.g., 100 μ L of 1 μ g/mL **2,3,5-Trimethacarb-d3**).
- Add 10 mL of 1% acetic acid in acetonitrile.
- Vortex vigorously for 1 minute.
- Partitioning:
 - Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
 - Immediately shake vigorously for 1 minute.
 - Centrifuge at \geq 3000 rcf for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing anhydrous MgSO₄ and a suitable sorbent (e.g., PSA for removal of organic acids).
 - Vortex for 30 seconds.
 - Centrifuge at high speed for 5 minutes.
- Final Extract:
 - Transfer the cleaned supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- LC System:
 - Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.


- Gradient: A suitable gradient to separate the analyte from matrix interferences.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- MS/MS System:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (Example):
 - 2,3,5-Trimethacarb: Precursor ion (m/z) → Product ion (m/z)
 - **2,3,5-Trimethacarb-d3**: Precursor ion (m/z) → Product ion (m/z) (Note: Specific MRM transitions should be optimized in-house).

Quantification

The concentration of 2,3,5-Trimethacarb in the sample is determined by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to the calibration curve generated from the standards.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for quantitative analysis using an internal standard.

[Click to download full resolution via product page](#)

General workflow for quantitative analysis using an internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. Evaluation of Quechers Sample Preparation and GC Mass Spectrometry Method for the Determination of 15 Pesticide Residues in Tomatoes Used in Salad Production Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [Technical Guide: 2,3,5-Trimethacarb-d3 in Analytical and Toxicological Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682547#2-3-5-trimethacarb-d3-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com